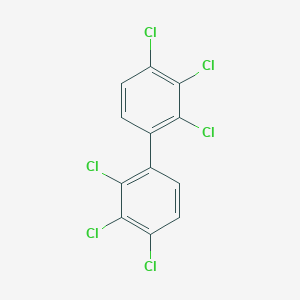

2,2',3,3',4,4'-Hexachlorobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAGRXWGMYTPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,2%27,3,3%27,4,4%27-Hexachlorobiphenyl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858932 | |

| Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-07-3, 11096-82-5 | |

| Record name | PCB 128 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1260 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ11O9J71Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,3,3 ,4,4 Hexachlorobiphenyl

Global and Regional Distribution Patterns of 2,2',3,3',4,4'-Hexachlorobiphenyl (B50367) in Environmental Matrices

This compound, like other PCBs, is synthetic and has been released into the environment through human activities. researchgate.net Its chemical stability and resistance to degradation have led to its persistence and global distribution. researchgate.netepa.gov

Atmospheric Concentrations and Spatial Variability of this compound

Once in the atmosphere, this compound can be transported over long distances, leading to its presence even in remote regions like the Arctic. nih.govumweltbundesamt.de Atmospheric concentrations of PCBs, including this specific hexachlorobiphenyl, are influenced by factors such as temperature and wind patterns. dss.go.th Higher temperatures can lead to increased volatilization from contaminated surfaces, resulting in higher atmospheric levels, a phenomenon observed in urban areas like Birmingham, U.K. dss.go.th Studies in the Arctic have shown that while some PCBs are homogeneously distributed, others exhibit spatial and seasonal differences, suggesting varying influences of primary sources and re-emissions. nih.gov For instance, higher summer temperatures at certain Arctic locations can enhance the re-evaporation of previously deposited PCBs from surfaces. nih.gov

Aquatic System Concentrations of this compound in Water and Sediments

Due to its low water solubility, this compound tends to adsorb to particulate matter and accumulate in sediments. nih.govnm.gov This makes sediments a significant reservoir for this compound in aquatic environments. researchgate.net

Concentrations of PCBs in water and sediment vary significantly depending on the proximity to industrial and urban areas. researchgate.net For example, a study in the Houston Ship Channel found total PCB concentrations in water ranging from 0.49 to 12.49 ng/L and in sediment from 4.18 to 4601 ng/g dry weight, with the highest levels in the most industrialized sections. researchgate.net Similarly, in Lake Chapala, Mexico, PCB levels were found to be between 1.43–2.98 ng/mL in water and 0.55–3.29 ng/g dry weight in sediments. mdpi.com In the Western Baltic Sea, dissolved PCB concentrations were found to be relatively homogenous in the Baltic Proper, but increased towards the west, suggesting sources in the Danish Straits or inflowing North Sea water. doi.org

Table 1: Concentration of PCBs in Water and Sediments from Various Locations

| Location | Water Concentration | Sediment Concentration |

|---|---|---|

| Houston Ship Channel, USA researchgate.net | 0.49 - 12.49 ng/L | 4.18 - 4601 ng/g dw |

Terrestrial Soil Concentrations and Historical Contamination Sources of this compound

Soils in industrialized and urban areas are often contaminated with PCBs due to historical industrial activities and improper disposal. researchgate.netepa.gov The use of commercial PCB mixtures, such as Aroclor 1260, in transformers, capacitors, and other applications was a major source of environmental contamination. wikipedia.orgnih.gov

Studies have shown a wide range of PCB concentrations in soils globally. In Hong Kong, detectable concentrations of seven PCB congeners ranged from 0.07 to 9.87 μg/kg, with higher levels in urban areas. researchgate.net In the Yellow River Delta, China, total PCB concentrations in soil ranged from 5.6 to 56.6 μg/kg, with higher levels found in an oil field area compared to the estuary. frontiersin.org A study near a municipal solid waste landfill in Poland found total PCB concentrations in surface soil ranging from 2.5 to 12 μg/kg. nih.gov The primary sources of these PCBs are often linked to commercial mixtures like Aroclor 1242, 1248, and 1254. researchgate.net

Presence of this compound in Biota Across Ecosystems

The lipophilic (fat-loving) nature of this compound leads to its bioaccumulation in the fatty tissues of organisms. epa.gov This process results in the biomagnification of the compound through the food chain, with higher concentrations found in organisms at higher trophic levels. researchgate.netepa.gov

Aquatic Organisms and this compound Accumulation

Aquatic organisms can accumulate this compound directly from contaminated water and sediment, as well as through their diet. mdpi.comepa.gov Fish, being at a higher trophic level, often exhibit significant bioaccumulation of PCBs.

In the Houston Ship Channel, total PCB concentrations in catfish and crab tissue ranged from 4.13 to 1596 ng/g wet weight and 3.44 to 169 ng/g wet weight, respectively. researchgate.net In Lake Chapala, Mexico, PCB concentrations in different fish species ranged from 0.30 to 7.20 ng/g dry weight. mdpi.com A study on rainbow trout demonstrated that dietary exposure to 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) resulted in dose- and time-dependent bioaccumulation in the liver, muscle, and carcass. oup.com

Table 2: Concentration of PCBs in Aquatic Organisms from Various Locations

| Location | Organism | Concentration |

|---|---|---|

| Houston Ship Channel, USA researchgate.net | Catfish | 4.13 - 1596 ng/g ww |

| Houston Ship Channel, USA researchgate.net | Crab | 3.44 - 169 ng/g ww |

| Lake Chapala, Mexico mdpi.com | Chirostoma spp. | 0.30 - 5.31 ng/g dw |

| Lake Chapala, Mexico mdpi.com | Cyprinus carpio | 1.06 - 6.07 ng/g dw |

Terrestrial Fauna and this compound Detection

Terrestrial animals can be exposed to this compound through the consumption of contaminated plants and animals. The transfer of PCBs through the food chain can lead to significant accumulation in top predators.

While specific data on this compound in many terrestrial species is limited, studies on related PCB congeners and mixtures provide insight into their bioaccumulation potential. For example, studies on rats exposed to this compound showed its accumulation and effects on liver enzymes. wikipedia.org Furthermore, the administration of Aroclor 1260, a mixture containing hexachlorobiphenyls, to pigeons resulted in mortality, indicating its toxicity to avian species. wikipedia.org Animal studies have also shown that PCBs can cross the placental barrier and accumulate in milk, leading to exposure of offspring. nih.gov

Avian Species as Indicators of this compound Contamination

Avian species are valuable indicators of environmental contamination with persistent organic pollutants like polychlorinated biphenyls (PCBs), including the specific congener this compound (PCB 128). Due to their position in various food webs and their wide geographic distribution, birds can bioaccumulate and biomagnify these lipophilic compounds, providing a measure of the extent of contamination in different ecosystems. epa.govclu-in.org

The chemical stability and resistance to degradation that made PCBs useful in industrial applications also contribute to their persistence in the environment. epa.gov Once released, they are slow to break down and can be transported globally. epa.gov Their lipophilic nature leads to accumulation in the fatty tissues of organisms, with concentrations increasing at higher trophic levels. epa.govclu-in.org This makes birds, particularly predatory and fish-eating species, effective sentinels for monitoring PCB contamination. clu-in.orgindiaenvironmentportal.org.in

Research has shown that different bird species accumulate PCBs to varying degrees, influenced by factors such as their diet, migratory patterns, and metabolic capabilities. indiaenvironmentportal.org.inresearchgate.net For instance, a study in South India found that while resident birds had higher levels of certain pesticides, migratory birds exhibited elevated concentrations of PCBs, suggesting they acquire these contaminants during their travels or in their wintering grounds. indiaenvironmentportal.org.innih.gov Coastal piscivores, or fish-eating birds, tended to have higher PCB accumulations than inland or terrestrial birds, pointing to marine environments as significant reservoirs of PCB pollution. indiaenvironmentportal.org.in

The analysis of PCB congeners in avian tissues provides a more detailed picture of contamination sources and potential biological effects. While total PCB measurements are useful, examining specific congeners like this compound is crucial for a more precise interpretation of residue data. epa.gov Different commercial PCB mixtures, such as Aroclors, had varying congener compositions. nih.gov For example, Aroclor 1260, a mixture with a 60% average chlorine content, was composed mainly of pentachlorobiphenyls and hexachlorobiphenyls. nih.gov

Studies have documented the presence of various PCB congeners in the tissues of avian species from diverse geographical locations. In a study of birds from the south coast of the Caspian Sea, PCB congeners 118, 153, and 138 were the most frequently detected. researchgate.net Birds in the Phalacrocoracidae family (cormorants) showed the highest liver PCB concentrations. researchgate.net Another study in the Great Lakes region of North America found a correlation between the levels of toxic residues in the eggs of fish-feeding birds and the incidence of developmental abnormalities in chicks. usf.edu

The concentration of PCBs in specific tissues can also be indicative of exposure and potential harm. Brain residues, in particular, are considered good indicators of PCB poisoning in birds. epa.gov Research has established lethal residue levels in the brains of several avian species, providing a benchmark for assessing the impact of PCB exposure. epa.govusgs.gov For example, for several bird species, brain concentrations of 310 ppm or higher of Aroclor 1254 were associated with a high probability of death. usgs.gov

The following table presents data on the concentrations of PCBs found in various avian species from different studies. This data highlights the variability in contamination levels based on species and location.

Table 1: PCB Concentrations in Avian Species

| Species | Location | Tissue | PCB Concentration (ng/g wet weight unless otherwise noted) | Reference |

|---|---|---|---|---|

| Intermediate Egret (Ardea intermedia) | Qilianyu Island, South China Sea | Muscle | 416.6 ± 43.6 (lipid weight) | mdpi.com |

| Red-footed Booby (Sula sula) | Qilianyu Island, South China Sea | Muscle | 90.5 ± 11.0 (lipid weight) | mdpi.com |

| Great Cormorant (Phalacrocorax carbo) | South coast of the Caspian Sea | Liver | Mean: 90 ± 32 | researchgate.net |

| Great Crested Grebe (Podiceps cristatus) | South coast of the Caspian Sea | Liver | Highest OCP, but lower PCB than Cormorant | researchgate.net |

| Resident Birds (various) | South India | Whole-body homogenate | PCBs: 20–4,400 | indiaenvironmentportal.org.innih.gov |

| Migratory Birds (various) | South India | Whole-body homogenate | PCBs: 20–4,400 | indiaenvironmentportal.org.innih.gov |

| Herring Gull (Larus argentatus) | Great Lakes, North America | Eggs | Mean: 257 ppm (in colonies with abnormal chicks) | usf.edu |

| Common Tern (Sterna hirundo) | Great Lakes, North America | Eggs | Mean: 155 ppm (in colonies without abnormal chicks) | usf.edu |

Environmental Fate and Transport Dynamics of 2,2 ,3,3 ,4,4 Hexachlorobiphenyl

Persistence of 2,2',3,3',4,4'-Hexachlorobiphenyl (B50367) in Environmental Compartments

The persistence of this compound in the environment is a key factor in its long-term impact. Once released, it can remain in ecosystems for extended periods, partitioning between different environmental compartments such as soil, sediment, water, and air.

Degradation Resistance of this compound in Soil and Sediment

This compound exhibits a strong resistance to both biotic and abiotic degradation processes in soil and sediment. As a highly chlorinated PCB, its chemical stability is significantly higher than that of its lower-chlorinated counterparts.

In soil, studies on Aroclor 1260, a commercial PCB mixture in which hexachlorobiphenyls like PCB 128 are major components, have shown no significant degradation over extended periods, such as 112 days of incubation in various soil types. greenfacts.org The half-life of PCBs in soil can be extensive, with estimates for some congeners reaching several years. For instance, the mean half-life for all studied PCBs in one case was reported as 3229 days. ca.gov

In sediments, which act as a major sink for hydrophobic compounds like PCBs, degradation is also a slow process. greenfacts.org Under anaerobic conditions, which are common in deeper sediment layers, some microbial dechlorination can occur. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which can reduce the toxicity and persistence of the molecule. However, for highly chlorinated congeners like this compound, this process is generally slow and incomplete. Studies on sediments contaminated with Aroclor 1260 have shown that even after extensive dechlorination, a significant portion of the original PCB mass remains. greenfacts.org

Table 1: Degradation Resistance of this compound and Related Compounds

| Environmental Compartment | Compound/Mixture | Observation | Reference |

| Soil | Aroclor 1260 | No degradation observed in 8 different soil types over 112 days. | greenfacts.org |

| Sediment (Anaerobic) | Aroclor 1260 | Slow and partial dechlorination observed. | greenfacts.org |

| Soil | Hexachlorobenzene (B1673134) (HCB) | Half-life estimated at 4.2 years, with loss primarily due to volatilization rather than degradation. | ca.gov |

Note: Data for the specific congener this compound is limited. The data presented for Aroclor 1260 and Hexachlorobenzene (a structurally related persistent organic pollutant) provides an indication of the high persistence expected for this compound.

Factors Influencing this compound Environmental Stability

Several environmental factors can influence the stability and persistence of this compound:

Temperature: Temperature can affect the rate of both biotic and abiotic degradation processes. While higher temperatures can sometimes increase the rate of microbial metabolism, they can also increase the volatility of the compound, leading to its transport to other environmental compartments. nih.gov

Sunlight (Photolysis): In surface waters and on the surface of soils, sunlight can contribute to the breakdown of PCBs through photolysis. However, this process is generally more effective for less chlorinated PCBs. For highly chlorinated congeners, the rate of photolytic degradation is slower. greenfacts.org

Microbial Activity: The presence of specific microbial communities is crucial for the biodegradation of PCBs. Under anaerobic conditions, certain bacteria can carry out reductive dechlorination. nih.gov The efficiency of this process is dependent on the specific microbial strains present and the environmental conditions.

Organic Matter Content: In soils and sediments, the organic matter content plays a significant role in the fate of this compound. This lipophilic compound has a strong tendency to adsorb to organic particles, which can reduce its bioavailability for microbial degradation and its mobility in the environment. nih.gov

Bioaccumulation Potential of this compound

Due to its high lipophilicity, this compound has a strong tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. greenfacts.org

Mechanisms of Bioaccumulation for this compound in Organisms

The bioaccumulation of this compound in organisms occurs through several mechanisms:

Aquatic Organisms: In aquatic environments, fish and other organisms can accumulate this compound directly from the water through their gills and skin. mdpi.com However, a primary route of exposure is through the diet, by consuming contaminated prey or sediment. nih.gov The compound is readily assimilated from the gastrointestinal tract.

Terrestrial Organisms: In terrestrial ecosystems, organisms can be exposed through the ingestion of contaminated soil or vegetation. For organisms higher up the food chain, the primary route of exposure is the consumption of contaminated prey.

Once absorbed, this compound is transported in the blood, often bound to lipids and proteins, and is distributed to various tissues. Due to its lipophilic nature, it preferentially accumulates in adipose (fat) tissue, where it can be stored for long periods. greenfacts.orgnih.gov

Influence of Lipid Content on this compound Bioaccumulation

The lipid content of an organism is a critical factor determining the extent of bioaccumulation of lipophilic compounds like this compound. researchgate.netnih.gov Organisms with a higher percentage of body fat will generally have a greater capacity to store this compound.

Studies on other hexachlorobiphenyls and PCB mixtures have demonstrated a direct correlation between the lipid content of tissues and the concentration of PCBs. For example, a study on another persistent organic pollutant, DDT, showed that the lipid fraction of organisms directly influences its biomagnification. researchgate.net This principle is widely accepted to apply to other lipophilic compounds like PCBs.

Table 2: Hypothetical Relationship Between Lipid Content and this compound Concentration

| Organism Type | Typical Lipid Content (%) | Predicted Relative Concentration of this compound |

| Lean Fish (e.g., Cod) | 1-5 | Low to Moderate |

| Fatty Fish (e.g., Salmon, Eel) | 10-25 | High |

| Marine Mammals (e.g., Seals, Whales) | 25-50 | Very High |

Biomagnification and Trophic Transfer of this compound in Food Webs

Biomagnification is the process by which the concentration of a contaminant increases at successively higher levels in a food web. This compound, due to its persistence and high bioaccumulation potential, is subject to significant biomagnification. greenfacts.orgnih.gov

As this compound is transferred from prey to predator, it is not easily metabolized or excreted, leading to its accumulation at each trophic level. This results in the highest concentrations being found in top predators of both aquatic and terrestrial food webs. greenfacts.orgnih.gov

The extent of biomagnification is often quantified using the Trophic Magnification Factor (TMF) or Biomagnification Factor (BMF). A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. Studies on various PCB congeners have shown that TMFs generally increase with the degree of chlorination and lipophilicity (log Kow).

Table 3: Trophic Magnification of Polychlorinated Biphenyls in Different Food Webs

| Food Web | Organism (Trophic Level) | PCB Congener(s) | Biomagnification Factor (BMF) / Trophic Magnification Factor (TMF) | Reference |

| Aquatic (Lake) | Lake Trout (Top Predator) | PCB 153 (a hexachlorobiphenyl) | TMF > 1 | sfu.ca |

| Terrestrial (Grassland) | Snake (Top Predator) | Total PCBs | BMF (Snake/Mouse) > 1000 | sfu.ca |

| Marine | Biota from southern Beaufort-Chukchi Seas | Most abundant PCB congeners | Food Web Magnification Factors (FWMF) 1.3 to 6.7 | nih.gov |

Quantification of Biomagnification Factors (BMFs) for this compound

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. The biomagnification factor (BMF) is a critical metric used to quantify this phenomenon, representing the ratio of a chemical's concentration in an organism to its concentration in the organism's diet. For this compound (PCB-128), like other polychlorinated biphenyls (PCBs), its lipophilic (fat-loving) and persistent nature drives its accumulation in the fatty tissues of organisms. greenfacts.org

Research has shown that the BMFs for PCBs can vary significantly depending on the specific congener, the species involved, and the characteristics of the ecosystem. nih.gov For instance, a study on a harbor seal food web in the Strait of Georgia, British Columbia, calculated trophic level-adjusted biomagnification factors (BMF TL) for various PCB congeners. While specific BMFs for PCB-128 were not singled out in the abstract, the average BMF TL for all PCBs was 13.4, with a wide range from 0.2 to 150.6. nih.gov This variability highlights the complex interplay of factors influencing biomagnification.

Lower chlorinated PCBs have sometimes been observed to have higher biomagnification factors than expected, suggesting that various uptake sources contribute to the contamination of aquatic organisms. nih.gov The accumulation of PCBs in an organism is a function of both uptake from the environment (bioconcentration) and from their food (biomagnification). greenfacts.org

| Organism/Trophic Level | Matrix | BMF Value | Reference |

|---|---|---|---|

| Harbor Seal (Average for all PCBs) | Not Specified | 13.4 | nih.gov |

Trophic Magnification Factors (TMFs) and Food Chain Dynamics of this compound

While BMFs focus on specific predator-prey relationships, Trophic Magnification Factors (TMFs) provide a broader view of a chemical's behavior across an entire food web. A TMF is determined by the slope of the linear regression between the log-transformed, lipid-normalized concentration of a chemical and the trophic level of the organisms in the food web. A TMF value greater than 1 indicates that the chemical biomagnifies. researchgate.net

Studies on marine food webs have demonstrated that PCBs, as a group, consistently exhibit TMFs greater than 1, confirming their tendency to biomagnify. nih.govresearchgate.net In the Strait of Georgia harbor seal food web study, the average TMF for PCBs was 3.6, with individual congener TMFs ranging from 0.7 to 9.4. nih.gov The TMFs for individual congeners were found to be correlated with their octanol-water partition coefficient (log K(ow)), a measure of their hydrophobicity. nih.gov This indicates that more lipophilic congeners, like this compound, are more likely to have higher TMFs.

The structure of the food web itself plays a crucial role in the trophic magnification of PCBs. Factors such as the number of trophic levels and the specific feeding relationships between organisms influence the extent of biomagnification. nih.gov

| Ecosystem | TMF Value (Average for all PCBs) | Reference |

|---|---|---|

| Strait of Georgia Harbor Seal Food Web | 3.6 | nih.gov |

Predator-Prey Relationships and this compound Transfer

The transfer of this compound through predator-prey interactions is the fundamental mechanism driving its biomagnification. nih.gov When a predator consumes prey containing this compound, the PCB is absorbed and stored in the predator's fatty tissues. Because PCBs are metabolized and excreted very slowly, they accumulate in the predator's body over time, leading to concentrations that can be significantly higher than those in their prey. clu-in.orgnih.gov

Laboratory experiments have been designed to quantify the net trophic transfer efficiency of PCB congeners from prey to predator. nih.gov These studies involve feeding contaminated prey to a predator under controlled conditions and measuring the resulting PCB concentrations in the predator's tissues. nih.gov Such research provides direct evidence of the transfer efficiency and helps to build more accurate models of food web dynamics.

Field studies have also documented the transfer of PCBs through various food chains. For example, the transfer of PCBs from contaminated sediments to organisms like nereid worms, clams, and shrimp, and subsequently to their predators, has been observed in marine environments. epa.gov The diet composition of a predator can significantly influence its PCB burden, with predators that consume higher-trophic-level prey generally exhibiting higher PCB concentrations. researchgate.net

Transport Mechanisms of this compound

The global distribution of this compound is a testament to its ability to be transported over long distances through various environmental compartments. nih.gov

The atmosphere is a primary pathway for the long-range transport of PCBs, including this compound. epa.govcopernicus.org PCBs can enter the atmosphere through volatilization from contaminated soils and water bodies. epa.gov Once in the atmosphere, they can exist in the vapor phase or adsorbed to airborne particles. epa.govcopernicus.org

Atmospheric transport can carry these compounds far from their original sources. copernicus.org Deposition occurs through both wet and dry processes. Wet deposition involves the removal of PCBs from the atmosphere by precipitation (rain and snow), while dry deposition is the settling of particle-bound PCBs and the direct transfer of vapor-phase PCBs to surfaces. greenfacts.orgdss.go.th In the Great Lakes region, atmospheric deposition has been identified as a major source of PCB contamination. epa.gov Studies in the Mediterranean and Black Seas have shown that air mass direction significantly influences atmospheric PCB concentrations, with higher levels associated with air masses from industrialized regions. copernicus.orgcopernicus.org

In aquatic environments, the fate of this compound is largely governed by its low water solubility and strong tendency to adsorb to particulate matter. epa.govresearchgate.net This compound readily partitions from the water column to suspended solids and sediments. greenfacts.orgepa.gov Consequently, sediments often act as a major reservoir for PCBs in aquatic systems. clu-in.orgepa.govospar.org

Transport in aquatic systems occurs through the movement of contaminated water and the transport of suspended sediments. epa.gov Over time, these contaminated particles settle, leading to the accumulation of PCBs in the bottom sediments of rivers, lakes, and oceans. clu-in.orgnih.gov These sediments can then become a long-term source of PCBs, slowly releasing the compounds back into the water column. greenfacts.orgepa.gov The process of resuspension of sediments can also reintroduce PCBs into the aquatic food web. epa.gov

Migratory animals can play a significant role in the biotic transport of this compound, contributing to its global distribution. nih.gov Organisms that accumulate PCBs in one location can transport them to distant areas during their migrations. For example, migratory fish and marine mammals can carry significant body burdens of PCBs across vast oceanic distances. researchgate.net

Similarly, anadromous fish, which migrate from the ocean to freshwater to spawn, can transport marine-derived PCBs into freshwater ecosystems. The subsequent death and decomposition of these fish can release the PCBs into the new environment. Emerging aquatic insects with larval stages in contaminated sediments can also transport PCBs from the aquatic to the terrestrial environment, where they can be consumed by terrestrial predators. epa.gov This biotic transport mechanism effectively links geographically separate ecosystems and contributes to the widespread presence of PCBs, even in remote areas far from direct sources of contamination. nih.gov

Biotransformation and Degradation Pathways of 2,2 ,3,3 ,4,4 Hexachlorobiphenyl

Microbial Degradation of 2,2',3,3',4,4'-Hexachlorobiphenyl (B50367)

Microbial activity is a key factor in the degradation of this compound. researchgate.net Both aerobic and anaerobic microorganisms, as well as sequential anaerobic-aerobic processes, play a role in its biotransformation.

Aerobic Biotransformation of Hexachlorobiphenyl Congeners

Under aerobic conditions, certain bacteria can initiate the breakdown of hexachlorobiphenyls. This process is often influenced by the degree and pattern of chlorine substitution on the biphenyl (B1667301) rings. nih.gov

Aromatic ring-hydroxylating dioxygenases (ARHDs) are crucial enzymes in the initial aerobic degradation of aromatic compounds like PCBs. nih.govfrontiersin.org These multi-component enzymes catalyze the insertion of two hydroxyl groups onto the aromatic ring, which destabilizes it and initiates the degradation process. nih.govfrontiersin.org Biphenyl dioxygenase (Bph Dox), a type of ARHD, is particularly important in PCB degradation. frontiersin.orgnih.gov It consists of a terminal dioxygenase, which activates molecular oxygen and introduces it to the substrate, and a reductase chain that transfers electrons from NADH to the terminal dioxygenase. nih.gov

The substrate specificity of biphenyl dioxygenases varies among different bacterial strains. For instance, the biphenyl dioxygenase from Burkholderia sp. strain LB400 can oxidize a wider range of PCB congeners than the enzyme from Pseudomonas pseudoalcaligenes KF707. nih.gov The LB400 enzyme can hydroxylate PCBs at either the 2,3 or 3,4 positions, depending on the chlorine substitution pattern. nih.govnih.gov The ability to attack different positions on the biphenyl ring is a key factor in the broad degradation capabilities of some bacteria.

| Enzyme Component | Function |

| Terminal Dioxygenase | Activates molecular oxygen and introduces it to the PCB molecule. nih.gov |

| Reductase Chain | Transfers electrons from NADH to the terminal dioxygenase. nih.gov |

| - Ferredoxin | Part of the electron transfer chain. nih.gov |

| - Ferredoxin Reductase | Part of the electron transfer chain. nih.gov |

The aerobic metabolism of PCBs by microorganisms leads to the formation of various hydroxylated and other intermediate compounds. While specific metabolites for this compound are not extensively detailed in the provided search results, the general pathway involves the formation of hydroxylated PCBs (OH-PCBs). mdpi.com These OH-PCBs are considered environmental pollutants themselves and can be formed through the hydroxylation of parent PCBs by organisms. mdpi.com Further degradation by some fungi can lead to the formation of chlorinated hydroxydibenzofurans. mdpi.com In some cases, the metabolism of less chlorinated biphenyls has been shown to produce chlorobenzoic acids and chlorobenzyl alcohols. nih.govusda.gov

Anaerobic Biotransformation of Hexachlorobiphenyl Congeners

Under anaerobic conditions, the primary degradation pathway for highly chlorinated PCBs is reductive dechlorination. acs.org This process involves the removal of chlorine atoms from the biphenyl structure, which is carried out by organohalide-respiring bacteria. acs.orgresearchgate.net This dechlorination is a crucial first step, as it reduces the toxicity of the PCB and makes it more susceptible to subsequent aerobic degradation. Bacteria from the phylum Chloroflexi, including Dehalococcoides, are known to play a significant role in the anaerobic dechlorination of PCBs. researchgate.net

| Stage | Process | Key Microorganisms/Enzymes | Outcome |

| Anaerobic | Reductive Dechlorination | Organohalide-respiring bacteria (e.g., Dehalococcoides) researchgate.net | Removal of chlorine atoms, formation of less chlorinated PCBs. acs.org |

| Aerobic | Oxidative Degradation | Bacteria with dioxygenase activity (e.g., Alcaligenes eutrophus H850) researchgate.net | Ring cleavage and further breakdown of less chlorinated PCBs. nih.gov |

Fungal Degradation of Hexachlorobiphenyl Congeners

Certain fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have demonstrated the ability to degrade various xenobiotic chemicals, including PCBs. usda.govnih.gov However, the extent of degradation is highly dependent on the degree of chlorination of the PCB congener. nih.govnih.gov Studies have shown that while P. chrysosporium can extensively degrade lower chlorinated biphenyls, its ability to mineralize more highly chlorinated congeners like hexachlorobiphenyls is negligible. usda.govnih.gov Ligninolytic fungi are capable of transforming some PCB degradation products, such as hydroxylated PCBs (OH-PCBs), chlorobenzoic acids (CBAs), and chlorobenzyl alcohols. mdpi.com

Enzymatic Metabolism of this compound in Biological Systems

The enzymatic metabolism of this compound is a crucial determinant of its toxicokinetics and biological effects. This process primarily occurs in the liver and involves a series of enzymatic reactions designed to increase the water solubility of the compound, thereby facilitating its excretion from the body.

Cytochrome P450 Enzyme Involvement in Hexachlorobiphenyl Biotransformation

The initial and rate-limiting step in the metabolism of many polychlorinated biphenyls (PCBs), including this compound, is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics. nih.gov The specific CYP isoforms involved in the metabolism of a particular PCB congener are dependent on its chlorine substitution pattern. acs.org PCB congeners with chlorine atoms in the ortho positions are typically metabolized by phenobarbital-inducible CYP2B enzymes, while those without ortho substituents are primarily metabolized by CYP1A enzymes. acs.org

The biotransformation of PCBs by CYP enzymes is an essential process that can lead to either detoxification or, in some cases, metabolic activation to more toxic reactive intermediates. nih.gov For instance, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB-136) by CYP2B6 has been studied to understand the metabolic activation mechanism. nih.gov While direct studies on this compound are limited, the principles of CYP-mediated metabolism are generally applicable. The process involves the introduction of a hydroxyl group into the biphenyl structure, a reaction that can proceed through an arene oxide intermediate. nih.gov

Formation of Hydroxylated Metabolites (HO-PCBs) from Hexachlorobiphenyls

The primary products of Phase I metabolism of hexachlorobiphenyls are hydroxylated metabolites, commonly referred to as HO-PCBs. acs.orgresearchgate.net These metabolites are formed through the action of cytochrome P450 enzymes, which introduce a hydroxyl group onto the biphenyl rings. researchgate.netnih.gov The position of hydroxylation is influenced by the chlorine substitution pattern of the parent PCB congener.

For example, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (a compound structurally similar to this compound) in human hepatic microsomes results in the formation of two major metabolites: 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov Studies with other hexachlorobiphenyls have also demonstrated the formation of various hydroxylated derivatives. acs.org The formation of these HO-PCBs is a critical step, as they can possess different toxicological properties compared to the parent compounds and can be further metabolized in Phase II reactions.

Phase II Biotransformation of Hexachlorobiphenyl Metabolites (Glucuronidation, Sulfation)

Following the formation of hydroxylated metabolites in Phase I, these compounds can undergo Phase II biotransformation reactions. acs.org These reactions involve the conjugation of the hydroxyl group with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), which significantly increases their water solubility and facilitates their excretion from the body. acs.orgnih.gov

Atropselective Metabolism of Chiral Hexachlorobiphenyl Congeners

Certain PCB congeners, including some hexachlorobiphenyls that have restricted rotation around the bond connecting the two phenyl rings, can exist as stable rotational isomers, or atropisomers. acs.orgnih.gov This phenomenon of axial chirality is observed in PCBs with unsymmetrical chlorine substitutions in both phenyl rings. nih.gov The metabolism of these chiral PCBs can be atropselective, meaning that one atropisomer is metabolized at a different rate than the other. acs.orgnih.gov

This atropselective metabolism is often mediated by cytochrome P450 enzymes and can lead to an enrichment of one atropisomer over the other in biological tissues. acs.orgnih.gov For instance, studies on 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) have demonstrated that its biotransformation is atropselective, and this stereoselectivity can have significant implications for its toxic effects. nih.govacs.orgescholarship.org The differential interaction of PCB atropisomers with enzymes and receptors can result in stereospecific biological activities. nih.gov While it is plausible that the metabolism of this compound, if chiral, could also be atropselective, specific experimental evidence for this particular congener is lacking.

Abiotic Degradation of this compound

In addition to biological transformation, this compound can undergo degradation in the environment through abiotic processes. These processes are driven by physical and chemical factors rather than biological activity.

Photochemical Degradation Pathways of Hexachlorobiphenyls

Photochemical degradation, or photolysis, is a significant abiotic pathway for the breakdown of PCBs in the environment. toxicdocs.org This process involves the absorption of light energy, typically in the ultraviolet (UV) range, which can lead to the cleavage of carbon-chlorine bonds. The photochemical degradation of PCBs can result in the formation of less chlorinated biphenyls, as well as other rearrangement and condensation products. toxicdocs.org

Studies on various chlorobiphenyl isomers have shown that they can be photolyzed, with the rate and products of degradation depending on the specific congener and the experimental conditions. toxicdocs.org For instance, the irradiation of 2,2',4,4',6,6'-hexachlorobiphenyl (B1211173) in hexane (B92381) resulted in its relatively rapid photolysis. toxicdocs.org While specific studies on the photochemical degradation of this compound are limited, the general principles of PCB photolysis suggest that it is a potential route for its environmental breakdown. The process can be influenced by factors such as the presence of sensitizers and the medium in which the PCB is present (e.g., in solution, as a thin film, or in the gas phase). toxicdocs.org

Thermal Degradation Processes of Hexachlorobiphenyls

The thermal degradation of hexachlorobiphenyls, including the specific congener this compound, is a critical area of study due to the high temperatures involved in both accidental fires involving PCB-containing equipment and in controlled incineration for their disposal. The decomposition of these compounds under thermal stress can lead to the formation of various byproducts, some of which may be more toxic than the parent compound.

High-temperature incineration is a common method for the disposal of polychlorinated biphenyls. nih.gov Generally, temperatures exceeding 1000°C are necessary to achieve the destruction of PCBs with a high chlorine content, such as hexachlorobiphenyls. nih.gov Combustion experiments have indicated that for PCBs containing approximately 60% chlorine by weight, a temperature of over 1000°C is required for effective destruction. nih.gov Inadequate incineration temperatures, typically in the range of 800-900°C as found in domestic waste incinerators, are unlikely to be suitable for the complete destruction of trace amounts of PCBs. nih.gov

During the incineration of PCBs, hexachlorobenzene (B1673134) has been identified as a potential byproduct, with its rate of formation increasing at higher temperatures. nih.gov To ensure the destruction of this byproduct, a temperature of 950°C is needed. nih.gov Pyrolysis experiments conducted at 900°C with a nominal residence time of 3.5 seconds resulted in a 40-60% recovery of chlorine in the form of hydrogen chloride (HCl) from the decomposition of PCBs. nih.gov

A significant concern during the thermal degradation of hexachlorobiphenyls is the potential for the formation of polychlorinated dibenzofurans (PCDFs), which are structurally similar to the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). wikipedia.org Research has shown that this compound can be a precursor in the synthesis of tetrachlorinated dibenzofurans (TCDFs) and pentachlorinated dibenzofurans (PenCDFs). wikipedia.org This transformation can occur when the compound is heated in the presence of oxygen at temperatures between 550°C and 600°C for a duration of 5 seconds. wikipedia.org

Similarly, the pyrolysis of the commercial PCB mixture Aroclor 1260, which is composed of a significant fraction of hexachlorobiphenyls, in the gas phase for 2 seconds at temperatures ranging from 500°C to 700°C, has been shown to yield tri- to hepta-chlorinated dibenzofurans. nih.gov The dominant products in this process were identified as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), 1,2,3,7,8-pentachlorodibenzofuran, and 2,3,4,7,8-pentachlorodibenzofuran. nih.gov

Studies on a different hexachlorobiphenyl isomer, 2,2′,4,4′,5,5′-hexachlorobiphenyl (PCB-153), have provided insights into catalytic thermal decomposition. In the presence of activated carbon-supported copper (IRCu-C), a decomposition efficiency of 99.0% was achieved at 250°C. hep.com.cn When the temperature was increased to 350°C, various activated carbon-supported reactants demonstrated over 90% decomposition efficiency for PCB-153. hep.com.cnresearchgate.net The decomposition products in these reactions included biphenyl and lower chlorinated PCBs, such as di- and tri-chlorobiphenyls. hep.com.cn

Table of Thermal Degradation Data for Hexachlorobiphenyls

| Compound/Mixture | Temperature Range (°C) | Conditions | Key Findings | Reference |

| PCBs (~60% Chlorine) | > 1000 | Combustion | Required for effective destruction. | nih.gov |

| PCBs | 900 | Pyrolysis (3.5s residence time) | 40-60% recovery of Cl as HCl. | nih.gov |

| This compound | 550 - 600 | With Oxygen (5s) | Formation of TCDFs and PenCDFs. | wikipedia.org |

| Aroclor 1260 | 500 - 700 | Gas Phase Pyrolysis (2s) | Formation of tri- to hepta-chlorinated dibenzofurans. | nih.gov |

| 2,2′,4,4′,5,5′-Hexachlorobiphenyl | 250 | With activated carbon-supported copper | 99.0% decomposition efficiency. | hep.com.cn |

| 2,2′,4,4′,5,5′-Hexachlorobiphenyl | 350 | With various activated carbon-supported reactants | >90% decomposition efficiency. | hep.com.cnresearchgate.net |

Toxicological Mechanisms of 2,2 ,3,3 ,4,4 Hexachlorobiphenyl in Experimental Models

Molecular and Cellular Mechanisms of 2,2',3,3',4,4'-Hexachlorobiphenyl (B50367) Action

The toxic effects of this compound are multifaceted, involving a complex interplay of molecular and cellular events. These mechanisms can be broadly categorized into those that are dependent on the aryl hydrocarbon (Ah) receptor and those that are independent of this pathway. Furthermore, this compound has been shown to disrupt critical cellular signaling processes and alter the activity of various enzymes.

Aryl Hydrocarbon (Ah) Receptor-Dependent Pathways and Hexachlorobiphenyls

While it is speculated that the aryl hydrocarbon (Ah) receptor is involved in the neurological changes induced by some polychlorinated biphenyls (PCBs), the precise mechanisms are not yet fully understood. wikipedia.org Dioxin-like PCBs are known to bind to the Ah receptor, leading to a cascade of events that disrupts cell function by altering the transcription of genes. t3db.ca This primarily involves the induction of hepatic Phase I and Phase II enzymes, particularly those belonging to the cytochrome P450 family. t3db.ca The majority of the toxic effects of PCBs are believed to be a consequence of this Ah receptor binding. t3db.ca

The Ah receptor is a ligand-activated transcription factor that binds to the xenobiotic response element (XRE) in the promoter region of the genes it activates. t3db.ca In doing so, it triggers the expression of numerous genes responsible for metabolizing xenobiotic chemicals, such as the CYP1A1 gene. t3db.ca This receptor also plays a role in cell-cycle regulation, the development and maturation of various tissues, and even regulates the circadian clock. t3db.ca Studies have shown that Ah-responsive mice exhibit marked immunosuppression when exposed to certain PCB congeners, highlighting the importance of this pathway in mediating immunotoxicity. nih.gov

Alterations in Cellular Signaling Pathways by this compound (e.g., Ca2+ Homeostasis, Protein Kinase C)

Polychlorinated biphenyls, including this compound, have been reported to disrupt cellular calcium (Ca2+) homeostasis and the translocation of protein kinase C (PKC). wikipedia.orgnih.gov This disruption is a result of increased ryanodine (B192298) binding to calcium channels. wikipedia.org While the specific relationship between these changes and the observed neurobehavioral effects is not fully understood, these findings underscore the potential significance of Ah receptor-independent mechanisms in PCB-induced neurological and neurodevelopmental effects. nih.gov The disruption of Ca2+ homeostasis, along with other factors, can lead to an increased concentration of reactive oxygen species (ROS), which in turn can cause cellular injury and proliferation. wikipedia.org

Enzyme Induction Profiles by this compound (AHH, EROD, CYP2B)

A study conducted on rats exposed to varying amounts of this compound revealed increased activation of ethoxyresorufin deethylase (EROD) and aminopyrine (B3395922) demethylase. wikipedia.org In general, PCBs are known to induce the expression of hepatic Phase I and Phase II enzymes, with a particular emphasis on the cytochrome P450 family. t3db.ca The specific enzymes induced can vary depending on the PCB congener. For example, some PCBs are potent inducers of CYP1A1, while others may induce different isoforms. nih.gov The induction of these enzymes is a key mechanism through which PCBs are metabolized and can also contribute to their toxicity. t3db.ca

The table below summarizes the enzyme induction profiles for different PCB congeners, providing insight into the potential metabolic pathways affected by this compound and related compounds.

| PCB Congener | Induced Enzyme(s) | Experimental Model |

| This compound | Ethoxyresorufin deethylase (EROD), Aminopyrine demethylase | Rats |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB-77) | Cytochrome P-450 | Rats |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) (PCB-153) | Cytochrome P-450 | Rats |

| CB 149 (2,2'3,4',5',6-hexachlorophenyl) | PROD, BROD | Weanling female rats |

Inhibition of Cellular Communication by this compound

It has been discovered that this compound can promote tumor growth by inhibiting cellular communication. wikipedia.org This disruption of intercellular communication is another important aspect of the toxicological profile of this compound.

In Vitro Studies on the Mechanistic Potency of this compound

In vitro studies have provided valuable insights into the mechanistic potency of various PCB congeners. For example, research has shown that different PCBs exhibit varying abilities to activate the Ah receptor. nih.govresearchgate.net These studies often utilize reporter gene assays in cell lines to quantify the induction of Ah receptor-dependent gene expression. nih.govresearchgate.net Such in vitro systems allow for a controlled investigation of the direct effects of specific congeners on cellular pathways, helping to elucidate their mechanisms of action.

The following interactive table presents data from in vitro studies on the potency of different PCB congeners in activating the Ah receptor.

| Compound | Cell Line | EC50 (nM) |

| PCB 81 | HepG2 | 6.8 ± 2.7 |

| PCB 81 | Hepa1c1c7 | 32.0 ± 17.7 |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene |

| PCB-77 | 3,3',4,4'-Tetrachlorobiphenyl |

| PCB-153 | 2,2',4,4',5,5'-Hexachlorobiphenyl |

| CB 132 | 2,2',3,3',4,6'-Hexachlorophenyl |

| CB 149 | 2,2'3,4',5',6-Hexachlorophenyl |

| TCDD | 2,3,7,8-Tetrachlorodibenzo-p-dioxin |

| PCB 81 | Not specified in search results |

| PCB 114 | Not specified in search results |

| PCB 126 | Not specified in search results |

| PCB 169 | Not specified in search results |

| Aroclor 1254 | Commercial PCB mixture |

| Aroclor 1260 | Commercial PCB mixture |

| 2,3,7,8-TCDF | 2,3,7,8-Tetrachlorodibenzofuran (B131793) |

| 1,2,3,7,8-PCDF | 1,2,3,7,8-Pentachlorodibenzofuran |

| 2,3,4,7,8-PCDF | 2,3,4,7,8-Pentachlorodibenzofuran |

| CB 18 | 2,2',5-Trichlorobiphenyl |

| 2,4,5,2',4',5'-Hexachlorobiphenyl | 2,4,5,2',4',5'-Hexachlorobiphenyl |

| 2,3,6,2',3',6'-Hexachlorobiphenyl | 2,3,6,2',3',6'-Hexachlorobiphenyl |

| 2,2',3,4,4',5'-Hexachlorobiphenyl | 2,2',3,4,4',5'-Hexachlorobiphenyl |

| 2,3,3',4,4',5'-Hexachlorobiphenyl | 2,3,3',4,4',5'-Hexachlorobiphenyl |

| 2,2',4,6,6'-PeCB | 2,2',4,6,6'-Pentachlorobiphenyl |

Comparative Toxicology of this compound in Animal Models

In rodent models, this compound (PCB 128) has been shown to elicit a range of mechanistic responses, primarily centered on the liver. Studies in rats exposed to this specific congener have observed an increase in liver weight. wikipedia.org This is accompanied by the induction of hepatic enzymes, specifically the activation of ethoxyresorufin deethylase and aminopyrine demethylase. wikipedia.org Such enzyme induction is a common response to xenobiotic exposure and indicates an alteration in the liver's metabolic machinery.

Another significant finding in rats is the accumulation of porphyrin in the liver following exposure to this compound, which suggests a potential disruption of the heme synthesis pathway that could lead to hepatic porphyria. wikipedia.org

Furthermore, like other PCBs, this congener is implicated in tumor promotion. A key mechanism underlying this effect is the inhibition of cellular communication, a process observed in vitro and believed to contribute to the development of tumors in vivo. wikipedia.org While PCBs as a class are considered carcinogenic in rats, the tumor-promoting activity of this compound is specifically linked to its ability to disrupt these fundamental cellular processes rather than acting as a direct genotoxic agent. wikipedia.org Reactive metabolites or an increase in reactive oxygen species (ROS) due to disruptions in cytochrome P450 oxygenases and calcium homeostasis are also considered potential contributors to cellular injury and proliferation. wikipedia.org

Data on the specific mechanistic responses of avian models to isolated this compound are limited. However, studies using commercial PCB mixtures that contain this congener provide some insight. For example, a study involving the administration of a single dose of Aroclor 1260, a PCB mixture in which hexachlorobiphenyls are a major component, resulted in the death of pigeons within 120 hours. wikipedia.orgnih.gov While this demonstrates the potent toxicity of the mixture, it does not isolate the specific mechanistic contribution of the this compound congener. The toxicity of PCB mixtures is complex, resulting from the additive, synergistic, or antagonistic interactions of the various congeners present.

Direct experimental studies on marine mammals with this compound are not feasible. However, mechanistic insights are derived from analyzing tissue samples from wild populations and by applying pharmacokinetic models. Marine mammals bioaccumulate persistent organic pollutants like PCBs to high levels, which can lead to immunosuppression and increased susceptibility to disease. nih.gov

The toxicological impact of a PCB congener in an organism is heavily influenced by its metabolic fate. The capacity to metabolize specific congeners varies between species. Studies suggest that some marine mammals, such as the harbor porpoise, possess the enzymatic capability to metabolize certain PCB congeners, including those with two ortho-chlorine atoms and adjacent hydrogen atoms at the meta and para positions. This structural description is relevant to this compound. The metabolism is primarily carried out by the cytochrome P-450 enzyme system. The ability to metabolize and excrete this congener, even slowly, would influence its residence time and potential to cause chronic toxicity in the animal.

Ortho-chlorinated PCB congeners, including hexachlorobiphenyls, are recognized as developmental neurotoxicants. Animal models are critical for understanding the neurological and developmental effects that arise from exposure to these compounds.

Studies in neonatal mice have shown that exposure to certain ortho-substituted PCBs can lead to persistent aberrations in spontaneous behavior as well as deficits in learning and memory functions in adulthood. The underlying mechanisms for these effects are linked to changes in neurotransmitter systems. For example, deficits in memory and learning have been associated with effects on cholinergic nicotinic receptors in the cerebral cortex.

The disruption of intracellular calcium homeostasis is a key mechanism of neurotoxicity for ortho-chlorinated PCBs. wikipedia.org These compounds can interfere with calcium signaling pathways, which are fundamental for neurotransmitter release, neuronal excitability, and synaptic plasticity. wikipedia.org Polychlorinated biphenyls have been reported to disrupt cellular Ca²⁺ homeostasis and the translocation of protein kinase C, a process initiated by increased ryanodine binding to calcium channels. wikipedia.org

However, not all ortho-substituted congeners produce the same effects. A study investigating neonatal mice exposed to the mono-ortho congener 2,3,3',4,4',5-hexachlorobiphenyl (B1222757) (PCB 156) found no significant changes in the behavioral variables that were affected by other less chlorinated ortho-PCBs. This highlights the complexity of structure-activity relationships even within the ortho-substituted class and underscores that the specific chlorine substitution pattern, not just the presence of ortho-chlorines, dictates the precise neurodevelopmental outcome.

Table 2: Summary of Mechanistic Responses to this compound and Related Congeners in Animal Models

| Animal Model | Congener(s) | Observed Mechanistic Response | Reference |

|---|---|---|---|

| Rodents (Rat) | This compound (PCB 128) | Increased liver weight; induction of hepatic enzymes; liver porphyrin accumulation; inhibition of cellular communication. | wikipedia.org |

| Avian (Pigeon) | Aroclor 1260 (contains PCB 128) | High acute toxicity (lethality). | wikipedia.org |

| Marine Mammals (Harbor Porpoise) | Ortho-substituted PCBs | Metabolism via cytochrome P-450 enzymes. | nih.gov |

| Rodents (Mouse) | Ortho-substituted PCBs | Persistent aberrations in spontaneous behavior; deficits in learning and memory; effects on cholinergic receptors. | |

| General Animal Models | Ortho-chlorinated PCBs | Disruption of cellular Ca²⁺ homeostasis; interference with protein kinase C translocation. | wikipedia.org |

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and most critical step in the analysis of this compound is its efficient extraction from the sample matrix. cdc.gov The choice of method depends heavily on the physical and chemical properties of the sample. Cleanup procedures are then employed to remove co-extracted impurities that could interfere with the final analysis. nih.govcdc.gov

Solid and Sediment Matrix Preparation for this compound Analysis

The preparation of solid and sediment samples for PCB analysis involves robust extraction techniques to separate the analytes from a complex matrix. Common methods include Soxhlet extraction, pressurized fluid extraction (PFE), microwave-assisted extraction (MAE), and ultrasonic extraction. keikaventures.comepa.gov Solvent systems such as hexane-acetone or methylene chloride-acetone are frequently used for these extractions. keikaventures.comepa.gov

Following extraction, cleanup is essential to remove interfering compounds. A common technique is a sulfuric acid/potassium permanganate cleanup (e.g., EPA Method 3665), which is specifically designed to remove substances that might interfere with PCB analysis. keikaventures.comepa.gov Column chromatography using adsorbents like Florisil or silica gel is also widely used to separate PCBs from other co-extracted compounds. cdc.gov

Table 1: Common Extraction Techniques for Solid and Sediment Matrices

| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Soxhlet Extraction (Method 3540) | Continuous solid-liquid extraction using a specialized glass apparatus. | Hexane-acetone (1:1), Methylene chloride-acetone (1:1) keikaventures.com | Exhaustive and well-established technique, consistent and accurate. memberclicks.net | Time-consuming (16-24 hours), requires large solvent volumes. memberclicks.net |

| Pressurized Fluid Extraction (PFE) (Method 3545) | Extraction using solvents at elevated temperatures and pressures to increase efficiency. nih.gov | Hexane-acetone (1:1), Methylene chloride-acetone (1:1) epa.gov | Fast, efficient, and automated; uses less solvent than Soxhlet. nih.gov | Requires specialized equipment. |

| Microwave Extraction (Method 3546) | Uses microwave energy to heat solvents and accelerate extraction. epa.gov | Hexane-acetone (1:1), Methylene chloride-acetone (1:1) epa.gov | Rapid extraction times, reduced solvent consumption. | Potential for incomplete extraction from certain complex matrices. |

| Ultrasonic Extraction (Method 3550) | Uses high-frequency sound waves to agitate the sample and solvent, enhancing extraction. epa.gov | Hexane-acetone (1:1), Methylene chloride-acetone (1:1) epa.gov | Relatively fast and simple setup. | Efficiency can be lower than other methods for some matrices. |

Tissue and Biological Fluid Preparation for this compound Analysis

Analyzing biological samples such as tissues and fluids presents unique challenges due to the high lipid content and complex organic matrix. cdc.gov The general workflow involves extraction, lipid removal, and further cleanup.

For adipose tissue, solvent extraction is used to separate PCBs along with other soluble lipids. cdc.gov Pressurized liquid extraction (PLE) is an established technique for extracting PCBs from tissue samples. nih.gov For biological fluids like blood or plasma, samples are often treated with a polar solvent like methanol (B129727) to precipitate proteins, followed by liquid-liquid extraction with a nonpolar solvent mixture such as hexane (B92381):diethyl ether. nih.gov

Cleanup is a critical step to remove lipids, which can interfere with chromatographic analysis. cdc.gov Column chromatography with adsorbents like Florisil or acidified silica gel is commonly employed for this purpose. cdc.govprotocols.io

Table 2: Preparation Techniques for Biological Samples

| Sample Type | Extraction Method | Cleanup Procedure | Key Considerations |

|---|---|---|---|

| Tissue (e.g., Adipose, Liver) | Solvent extraction, Pressurized Liquid Extraction (PLE) nih.gov, Supercritical Fluid Extraction (SFE) epa.gov | Column chromatography (Florisil, acidified silica gel) nih.govprotocols.io, Gel permeation chromatography (GPC) cdc.gov | Efficient removal of high lipid content is crucial. Results are often reported on a lipid-weight basis. cdc.gov |

| Biological Fluids (e.g., Plasma, Serum) | Liquid-liquid extraction with solvents like hexane/diethyl ether after protein precipitation. nih.gov | Fractionation using Florisil or other sorbents. nih.gov | Smaller sample volumes require highly sensitive analytical methods. |

| Milk | Solvent extraction with hexane. cdc.gov | Cleanup with Florisil. cdc.gov | Analysis does not present the same lipid interference difficulties as adipose tissue due to lower fat content. cdc.gov |

Aqueous Sample Preparation for this compound Analysis

Due to the low solubility of PCBs in water, analysis of aqueous samples requires a preconcentration step. Common methods for extracting PCBs from water include separatory funnel liquid-liquid extraction (LLE) (e.g., EPA Method 3510), continuous liquid-liquid extraction (e.g., EPA Method 3520), and solid-phase extraction (SPE) (e.g., EPA Method 3535). epa.govkeikaventures.com Methylene chloride is a frequently used solvent for LLE. epa.govepa.gov SPE involves passing the water sample through a cartridge containing a solid adsorbent that retains the PCBs, which are later eluted with a small volume of solvent. cdc.gov A more recent technique, dispersive liquid-liquid microextraction (DLLME), offers a rapid method using very small volumes of extraction and disperser solvents. researchgate.net

Table 3: Preparation Techniques for Aqueous Samples

| Method | Principle | Typical Solvents/Sorbents | Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. epa.gov | Methylene chloride, Hexane cdc.govepa.gov | Simple and effective for a wide range of samples. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, then eluted with a solvent. cdc.gov | Polystyrene-divinylbenzene, C18-bonded silica | Reduces solvent usage compared to LLE; can be automated. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is rapidly injected into the sample, forming a cloudy solution for rapid extraction. researchgate.net | Carbon tetrachloride (extraction), Acetone (disperser) | Very fast, requires minimal solvent. researchgate.net |

Chromatographic Separation Techniques for this compound Congeners

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify PCB congeners. Gas chromatography is the primary technique used for this purpose. epa.gov

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and widely used method for the analysis of chlorinated hydrocarbons like PCBs. tdi-bi.commeasurlabs.com The GC separates individual compounds from a mixture as they travel through a capillary column. cdc.gov The ECD is exceptionally sensitive to electronegative compounds, such as those containing chlorine atoms, making it ideal for detecting PCBs at very low concentrations. cdc.govmeasurlabs.comscioninstruments.com

In GC-ECD analysis, a sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column (e.g., DB-5). tdi-bi.com The separation is based on the differential partitioning of congeners between the mobile gas phase and the stationary phase coated on the column wall. Because different PCB congeners can have very similar retention times on a single column, confirmation of positive results is typically required. This is achieved by re-analyzing the sample on a second GC column with a different stationary phase (e.g., DB-17HT) to ensure accurate identification. keikaventures.comtdi-bi.com

Table 4: Typical Operating Parameters for GC-ECD Analysis of PCBs

| Parameter | Description |

|---|---|

| Injection Mode | Splitless injection is commonly used to transfer the maximum amount of analyte onto the column for trace analysis. tdi-bi.com |

| Carrier Gas | Helium or Nitrogen. tdi-bi.com |

| Columns | Primary: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. tdi-bi.com Confirmation: DB-17HT (30 m x 0.25 mm ID, 0.15 µm film thickness) or equivalent. tdi-bi.com |

| Detector | Electron Capture Detector (ECD) using a radioactive Nickel-63 source. scioninstruments.com |

| Quantification | Based on a calibration curve generated from standards of known concentrations. An internal standard is often used to improve accuracy. tdi-bi.comshimadzu.com |

High-Resolution Gas Chromatography (HRGC) for Congener-Specific Hexachlorobiphenyl Analysis

High-resolution gas chromatography (HRGC) employs narrow-bore fused-silica capillary columns that provide superior resolving power compared to older packed columns. cdc.govepa.gov This enhanced separation capability is indispensable for congener-specific analysis, which is crucial because the environmental weathering of PCB mixtures can alter their original composition, making Aroclor-based quantification unreliable. keikaventures.comkeikaventures.comeurofinsus.com

While ECD is a common detector, the gold standard for definitive congener identification and quantification is the coupling of HRGC with high-resolution mass spectrometry (HRMS). memberclicks.neteurofinsus.com HRGC/HRMS provides exceptional selectivity and sensitivity. memberclicks.net High-resolution mass spectrometers can measure the mass of an ion with very high accuracy, allowing the instrument to distinguish target PCB congeners from co-eluting matrix interferences based on their exact mass. memberclicks.net This makes HRGC/HRMS a more rugged and specific technique than GC-ECD, capable of detecting PCBs at parts-per-quadrillion (ppq) levels in aqueous samples and parts-per-trillion (ppt) levels in solids. memberclicks.net

Table 5: Comparison of Detectors for HRGC Analysis of PCBs

| Feature | Electron Capture Detector (ECD) | High-Resolution Mass Spectrometer (HRMS) |

|---|---|---|

| Principle | Measures the capture of electrons by electronegative analytes. scioninstruments.com | Measures the exact mass-to-charge ratio of analyte ions. memberclicks.net |

| Selectivity | Selective for electronegative compounds (e.g., halogens). scioninstruments.com | Highly selective based on the unique exact mass of the target analyte. memberclicks.net |

| Sensitivity | Very high (parts-per-billion range). tdi-bi.com | Extremely high (parts-per-trillion to parts-per-quadrillion). memberclicks.net |

| Confirmation | Requires a second, dissimilar column for confirmation. tdi-bi.com | Provides definitive identification in a single analysis. |

| Application | Routine screening and quantification. measurlabs.com | Definitive, congener-specific analysis, especially for complex matrices and low-level detection. eurofinsus.com |

Remediation Strategies for 2,2 ,3,3 ,4,4 Hexachlorobiphenyl Contamination

In-Situ Remediation Technologies for 2,2',3,3',4,4'-Hexachlorobiphenyl (B50367) Contaminated Sites

In-situ remediation involves treating contaminants in their original location, which can be more cost-effective and less disruptive than excavation-based methods. nih.gov Several in-situ approaches are being explored for their potential to remediate PCB-128.

Bioremediation Approaches for Hexachlorobiphenyl Degradation (e.g., Fungi, Bacteria)

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants. wikipedia.orgnih.gov For PCBs, this often involves a two-step process: anaerobic reductive dechlorination followed by aerobic oxidation. wikipedia.orgnih.gov Anaerobic bacteria can remove chlorine atoms from highly chlorinated biphenyls, like hexachlorobiphenyls, making them more susceptible to subsequent aerobic degradation. nih.gov

Fungi, particularly white-rot fungi, have also demonstrated the ability to degrade PCBs. nih.gov These fungi produce powerful extracellular enzymes that can break down a wide range of organic compounds, including chlorinated ones. nih.gov

Research Findings on Microbial Degradation of PCBs:

| Microorganism Type | Degradation Mechanism | Key Findings |

| Anaerobic Bacteria | Reductive Dechlorination | Transforms highly chlorinated PCBs to lower chlorinated congeners. nih.gov Specific bacteria like Dehalococcoides ethenogenes have been shown to dechlorinate certain PCB congeners. clu-in.org |

| Aerobic Bacteria | Oxidative Degradation | Bacteria like Paraburkholderia xenovorans LB400 can degrade a wide range of PCB congeners, though degradation is more effective for less chlorinated PCBs. nih.gov The presence of sediment can inhibit the degradation of more chlorinated congeners. nih.gov |

| Fungi (e.g., White-rot fungi) | Enzymatic Degradation | Ligninolytic fungi can degrade PCBs and their toxic metabolites, such as hydroxylated PCBs. nih.gov The complete degradation often requires the presence of the whole fungus, including both extracellular and intracellular enzymes. nih.gov |

Phytoremediation Potential for Hexachlorobiphenyl Contamination

Phytoremediation is an emerging green technology that utilizes plants to clean up contaminated soil and water. nih.gov Plants can take up, accumulate, and in some cases, metabolize organic pollutants like PCBs. nih.gov The process is generally low-cost and has high public acceptance. nih.gov

While research is ongoing, some plant species have shown promise in the phytoremediation of PCBs. For instance, studies have indicated that plants can absorb and metabolize PCBs, with some species being more effective than others. nih.govresearchgate.net The effectiveness of phytoremediation can be influenced by factors such as plant species, sediment moisture content, and the presence of organic amendments. researchgate.netproquest.com

In-Situ Chemical Oxidation (ISCO) for Hexachlorobiphenyl Treatment

In-situ chemical oxidation (ISCO) is an aggressive remediation technique that involves injecting chemical oxidants directly into the contaminated area to destroy pollutants. ecovacservices.comclu-in.orgcarusllc.com Commonly used oxidants include permanganate, persulfate, ozone, and Fenton's reagent. clu-in.orgcarusllc.com

ISCO can be effective for a broad range of organic contaminants, including chlorinated compounds. ecovacservices.comcarusllc.com The success of ISCO depends on factors like effective delivery of the oxidant to the contaminant and the oxidant demand of the soil. ecovacservices.comclu-in.org Technologies like ISCO-EFR® combine multi-phase extraction with ISCO to enhance contact between the oxidant and the contaminant. ecovacservices.com

Common Oxidants Used in ISCO:

| Oxidant | Activating Agent (if required) | Target Contaminants |

| Potassium or Sodium Permanganate | None | Chlorinated ethenes, polycyclic aromatic hydrocarbons (PAHs) carusllc.com |

| Sodium Persulfate | Heat, chelated iron, alkaline conditions | Wide range of organic compounds ecovacservices.comdtic.mil |

| Ozone | None | Variety of organic contaminants clu-in.org |

| Fenton's Reagent (Hydrogen Peroxide + Iron Catalyst) | Iron catalyst | Broad spectrum of organic compounds clu-in.org |

In-Situ Vitrification for Hexachlorobiphenyl-Contaminated Materials

In-situ vitrification (ISV) is a thermal treatment process that uses electricity to melt contaminated soil or other materials at high temperatures (1,600 to 2,000°C). tpsgc-pwgsc.gc.catrb.org This process destroys organic contaminants through pyrolysis and incorporates most inorganic contaminants into a stable, glass-like product. tpsgc-pwgsc.gc.catrb.orgresearchgate.net

ISV is advantageous because it can treat a wide range of wastes, including mixed hazardous and radioactive materials, and can be performed on-site, eliminating the need for excavation and transport. trb.org The resulting vitrified mass is chemically stable and resistant to leaching. tpsgc-pwgsc.gc.ca However, the process can be energy-intensive. researchgate.net

Ex-Situ Remediation Technologies for this compound Contaminated Media

Ex-situ remediation involves the removal of contaminated material for treatment elsewhere. While often more expensive and disruptive, it allows for more controlled and predictable treatment conditions.

Thermal Treatment and Incineration of Hexachlorobiphenyl Waste

High-temperature thermal treatment is a proven and effective method for destroying toxic organic compounds like PCBs. epa.gov Incineration, operating at temperatures typically above 1,100°C, can achieve destruction efficiencies of over 99.9999% for PCBs. clu-in.orgnih.gov

The process involves the controlled burning of the waste material. The high temperatures break down the chemical structure of the PCBs into less harmful compounds. nih.govnih.gov However, there is public concern about the potential for toxic emissions if the incineration process is not properly controlled. clu-in.org